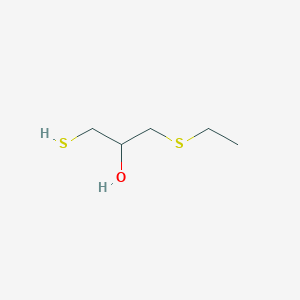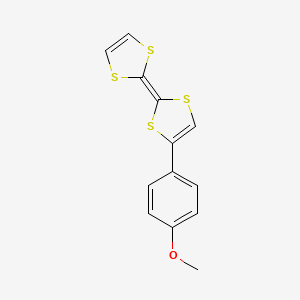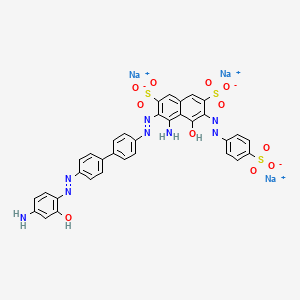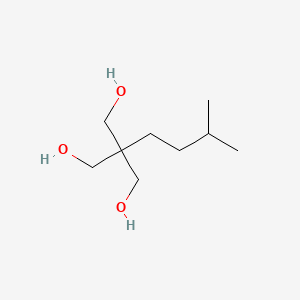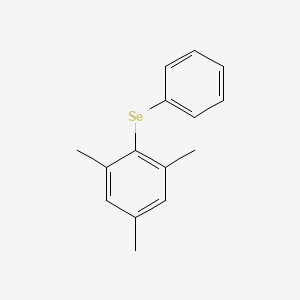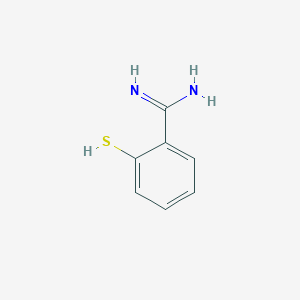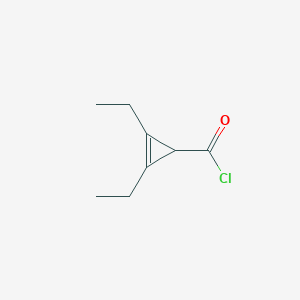
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride is an organic compound characterized by a cyclopropene ring substituted with two ethyl groups and a carbonyl chloride functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylcycloprop-2-ene-1-carbonyl chloride typically involves the formation of the cyclopropene ring followed by the introduction of the carbonyl chloride group. One common method for synthesizing cyclopropenes is through the reaction of alkenes with carbenes. For instance, the Simmons-Smith reaction can be employed to generate cyclopropanes, which can then be further functionalized to form cyclopropenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Addition Reactions: The cyclopropene ring can react with electrophiles, leading to ring-opening or addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: Reagents such as halogens or acids can be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield amides, esters, or thioesters, while addition reactions can lead to various substituted cyclopropanes or ring-opened products.
Wissenschaftliche Forschungsanwendungen
2,3-Diethylcycloprop-2-ene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Diethylcycloprop-2-ene-1-carbonyl chloride involves its reactive functional groups. The carbonyl chloride group can act as an electrophile, facilitating nucleophilic attack and subsequent reactions. The cyclopropene ring, due to its strained structure, is highly reactive and can participate in various addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl Chloride: A similar compound with a vinyl group instead of a cyclopropene ring.
Cyclopropyl Carbonyl Chloride: Similar structure but without the ethyl substitutions.
2,3-Dimethylcycloprop-2-ene-1-carbonyl Chloride: Similar structure with methyl groups instead of ethyl groups.
Eigenschaften
CAS-Nummer |
82555-54-2 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2,3-diethylcycloprop-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-3-5-6(4-2)7(5)8(9)10/h7H,3-4H2,1-2H3 |
InChI-Schlüssel |
FHMQSHFGKVLZNU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C1C(=O)Cl)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


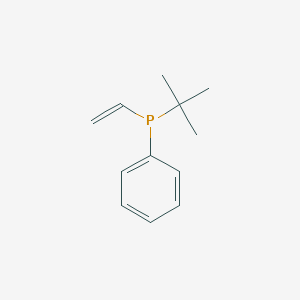
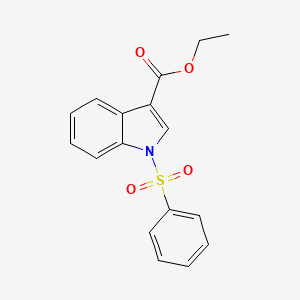
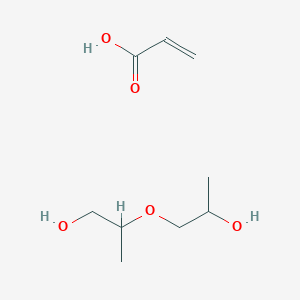
![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)
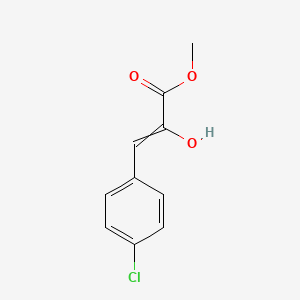
![1-{[Bis(2-methoxyethyl)amino]methyl}naphthalen-2-OL](/img/structure/B14429749.png)
